![molecular formula C18H17N3O4 B2391498 3-ethoxy-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide CAS No. 873082-84-9](/img/structure/B2391498.png)
3-ethoxy-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide, also known as EMOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EMOB is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Anticancer Evaluation
Studies have demonstrated that derivatives of 1,2,5-oxadiazol, similar to the compound , exhibit significant anticancer activities. A research focused on the synthesis and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds showed moderate to excellent anticancer activity, with some derivatives performing better than the reference drug etoposide (Ravinaik et al., 2021).
Antidiabetic Activity
Another study investigated the antidiabetic potential of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay, showcasing the versatility of 1,2,5-oxadiazol derivatives in developing therapeutic agents (Lalpara et al., 2021).
Nematocidal Activity
Research on novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group revealed promising nematocidal activities against Bursaphelenchus xylophilus. Two compounds in particular showed higher activity than the commercial agent Tioxazafen, indicating the potential of oxadiazole derivatives in agricultural applications (Liu et al., 2022).
Propiedades
IUPAC Name |
3-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-3-24-15-6-4-5-13(11-15)18(22)19-17-16(20-25-21-17)12-7-9-14(23-2)10-8-12/h4-11H,3H2,1-2H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZUSTASNONRKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.